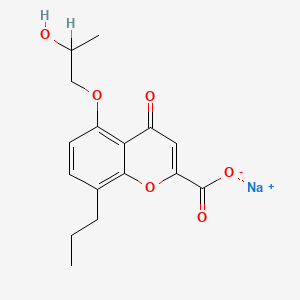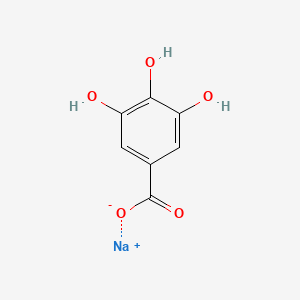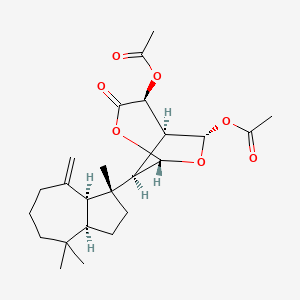
Macfarlandin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macfarlandin E is a natural product found in Dysidea, Felimida norrisi, and Felimida macfarlandi with data available.
Applications De Recherche Scientifique
Golgi-Modifying Properties : Macfarlandin E (MacE) has been identified as a compound inducing a novel morphological change in Golgi structure. This change is characterized by ribbon fragmentation while maintaining the Golgi fragments in the pericentriolar region. This unique modification of the Golgi apparatus could have implications for understanding cellular processes and developing targeted therapies (Schnermann et al., 2010).
Synthesis and Chemical Reactivity : Research efforts have focused on the synthesis of Macfarlandin E and its analogs. These efforts are significant in understanding the chemical properties and potential applications of Macfarlandin E in various scientific fields. The synthetic approaches could facilitate further pharmacological studies and the development of new therapeutics (Schnermann et al., 2010; 2012).
Pharmacological Potential : While the specific pharmacological applications of Macfarlandin E have not been extensively explored, the compound's unique effects on the Golgi apparatus suggest potential in areas such as cellular biology and pharmacology. Further research could elucidate its role in cellular processes and its therapeutic potential (Schnermann et al., 2011).
Antimicrobial Activity : Macfarlandin E is part of a class of compounds known for their antimicrobial properties. While Macfarlandin E itself has not been specifically identified for this property, related compounds have shown effectiveness against pathogens like Mycobacterium tuberculosis. This suggests a potential avenue for exploring Macfarlandin E’s antimicrobial applications (de Oliveira et al., 2020).
Propriétés
Nom du produit |
Macfarlandin E |
|---|---|
Formule moléculaire |
C24H34O7 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
[(1S,4S,5S,6S,8R)-8-[(1R,3aR,8aS)-1,4,4-trimethyl-8-methylidene-3,3a,5,6,7,8a-hexahydro-2H-azulen-1-yl]-6-acetyloxy-3-oxo-2,7-dioxabicyclo[3.2.1]octan-4-yl] acetate |
InChI |
InChI=1S/C24H34O7/c1-12-8-7-10-23(4,5)15-9-11-24(6,17(12)15)18-16-19(28-13(2)25)20(27)30-22(18)31-21(16)29-14(3)26/h15-19,21-22H,1,7-11H2,2-6H3/t15-,16+,17-,18+,19+,21-,22-,24-/m1/s1 |
Clé InChI |
BPRCBAVNJUVNFL-PNOPMVMRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]2[C@@H]([C@@H](O[C@H]2OC(=O)C)OC1=O)[C@@]3(CC[C@@H]4[C@H]3C(=C)CCCC4(C)C)C |
SMILES canonique |
CC(=O)OC1C2C(C(OC2OC(=O)C)OC1=O)C3(CCC4C3C(=C)CCCC4(C)C)C |
Synonymes |
macfarlandin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



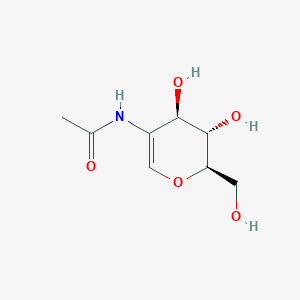
![(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262021.png)
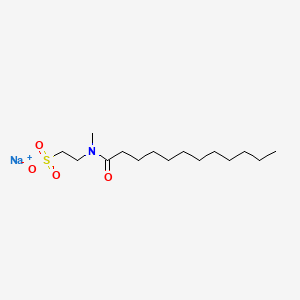
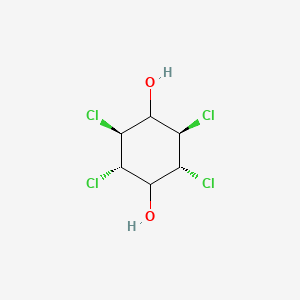
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylhex-4-enethioate](/img/structure/B1262028.png)
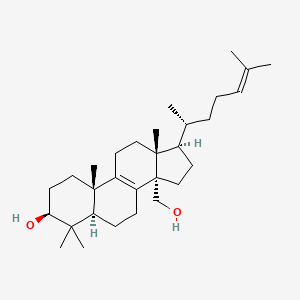
![(5S,7S,10Z,14S,15R)-7,11,14,15-tetramethyl-3,6-dioxatetracyclo[12.4.0.04,18.05,7]octadeca-1(18),10-dien-4-ol](/img/structure/B1262031.png)




![Meso-dodecamethylcalix[6]pyrrole](/img/structure/B1262039.png)
